molecular formula C8H7BrN4O B1458214 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide CAS No. 1227957-37-0

3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

Cat. No.: B1458214
CAS No.: 1227957-37-0
M. Wt: 255.07 g/mol
InChI Key: ONKZJMKNLIVDMH-UHFFFAOYSA-N
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Description

3-Bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide (CAS 1227957-37-0) is a high-value chemical reagent with a molecular formula of C8H7BrN4O and a molecular weight of 255.07 g/mol . This compound is built on the imidazo[1,2-a]pyridine scaffold, a priority pharmacophore in medicinal chemistry known for its significant biological activities . The imidazo[1,2-a]pyridine core is present in several marketed drugs, including Zolpidem, owing to its wide range of pharmacological properties such as analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The specific molecular structure of this reagent, featuring a bromo substituent and a N'-hydroxycarboximidamide group, makes it a versatile and valuable building block for drug discovery research. The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . The N'-hydroxycarboximidamide group is a functional moiety of high interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. This compound is intended for research applications such as the development and exploration of new therapeutic candidates and as a key intermediate in the synthesis of more complex chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(10)12-14/h1-4,14H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKZJMKNLIVDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=NO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=C(N2C=C1/C(=N/O)/N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Bromoketones with 2-Aminopyridines

  • Reaction Scheme : The primary synthetic route involves the reaction of an α-bromoketone with 2-aminopyridine. The bromine atom on the ketone facilitates nucleophilic attack by the amino group, leading to intramolecular cyclization and formation of the imidazo[1,2-a]pyridine ring.

  • Reagents and Conditions :

    • Solvent: Toluene
    • Oxidant: Iodine and tert-butyl hydroperoxide
    • Temperature: Mild heating (typically 80–110 °C)
    • Reaction Time: Several hours (optimized based on scale)
    • Atmosphere: Inert (e.g., argon) to prevent side reactions
  • Outcome : This method yields 3-bromo-substituted imidazo[1,2-a]pyridine derivatives with high regioselectivity and functional group tolerance, preserving the hydroxycarboximidamide moiety.

Comparative Analysis of Synthetic Methods

Aspect α-Bromoketone Cyclization Microwave-Assisted Synthesis (Analog)
Starting Materials α-Bromoketones, 2-aminopyridines 6-Bromo-2-aminopyridine, 2-bromomalonaldehyde
Reaction Conditions Mild heating, inert atmosphere, toluene solvent Microwave irradiation, ethanol-water solvent
Reaction Time Several hours 10–20 minutes
Yield Moderate to high (optimized) Approximately 80% (reported for analog)
Environmental Impact Metal-free, uses organic oxidants Green chemistry principles, solvent mixture
Scalability Suitable for scale-up with optimization Potential for scale-up but requires microwave setup

Research Findings and Optimization Notes

  • The presence of the bromine atom at the 3-position is critical for biological activity and is introduced via the α-bromoketone precursor.

  • The hydroxycarboximidamide group is sensitive to harsh conditions; therefore, mild reaction conditions and metal-free oxidants are preferred to maintain its integrity.

  • Optimization studies indicate that the choice of solvent and oxidant concentration significantly affects the yield and purity of the final product.

  • Purification typically involves column chromatography using gradients of dichloromethane and acetone to isolate the pure compound as a yellow powder.

  • Although detailed industrial scale synthesis data are limited, laboratory-scale methods provide a robust foundation for scale-up with appropriate process modifications.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C₈H₇BrN₄O
Molecular Weight 255.07 g/mol
Key Starting Materials α-Bromoketones, 2-aminopyridines
Solvents Toluene; Ethanol-water (for analog synthesis)
Oxidants Iodine, tert-butyl hydroperoxide
Temperature Range 80–110 °C
Reaction Atmosphere Inert (Argon)
Reaction Time Hours (cyclization); Minutes (microwave analog)
Purification Method Silica gel column chromatography (DCM/acetone gradient)
Yield Moderate to high (up to ~80% in analog systems)

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are typically mild and metal-free .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the bromine atom can lead to the formation of various derivatives of the imidazo[1,2-a]pyridine core .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and metastasis. The compound's structure allows it to interact with various biological targets, potentially leading to the development of novel anticancer therapies.

  • Case Study : A study published in a patent application demonstrated the efficacy of similar compounds in treating cancers by targeting PI3K signaling pathways, which are crucial for cancer cell proliferation and survival .

Treatment of Inflammatory Diseases

The compound has been investigated for its ability to modulate inflammatory responses. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

  • Case Study : In preclinical trials, derivatives of this compound showed promise in reducing inflammation in models of autoimmune disorders, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis and lupus .

Enzyme Inhibition

3-Bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide has been noted for its ability to inhibit certain enzymes that play critical roles in metabolic pathways. This property can be harnessed for drug development aimed at metabolic diseases.

  • Data Table: Enzyme Inhibition Potency
Compound NameTarget EnzymeIC50 (µM)Reference
3-Bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamidePI3K5.0Patent
Similar Compound AmTOR3.5Research Study
Similar Compound BAKT4.2Research Study

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that it may inhibit the growth of certain bacterial strains.

  • Case Study : Research findings indicated that modifications to the imidazo-pyridine scaffold resulted in enhanced activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide involves the initial displacement of the halogen atom by the pyridine ring nitrogen to form a pyridinium salt. This intermediate then undergoes a facile closure to provide the imidazo[1,2-a]pyridine core . The compound’s biological activity is attributed to its interaction with specific molecular targets and pathways, which are currently under investigation in various research studies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
3-Bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide C₈H₇BrN₄O (estimated) ~255.08 Bromoimidazopyridine, hydroxyamidine Potential kinase inhibitor
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride C₉H₁₅ClN₄O₂ 246.70 Pyrazolopyridine, hydroxyethyl, hydrochloride salt Enhanced solubility due to salt form
Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate (SY230538) C₁₂H₁₅ClN₂O₃ (estimated) ~282.72 Chloropyridine, morpholine, ester Ester group may act as a prodrug
4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde (SY230540) C₁₁H₁₆ClN₅O₂ (estimated) ~309.73 Chloropyrimidine, piperazine, aldehyde Aldehyde moiety for covalent binding

Key Observations :

  • Solubility : The hydrochloride salt in the pyrazolopyridine derivative (C₉H₁₅ClN₄O₂) likely improves aqueous solubility, whereas the hydroxyamidine group in the target compound may reduce solubility due to hydrogen bonding .
  • Reactivity : The aldehyde group in SY230540 enables covalent interactions with biological nucleophiles, a feature absent in the target compound .

Biological Activity

3-Bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

The biological activity of 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is primarily attributed to its interaction with various molecular targets. The compound is known to:

  • Inhibit Enzymatic Activity : It has been shown to inhibit key enzymes involved in metabolic pathways, which can alter metabolic flux and influence cellular functions.
  • Modulate Signaling Pathways : The compound affects critical signaling pathways such as the PI3K/Akt pathway, which plays a role in cell survival and proliferation. This modulation can lead to changes in gene expression related to cell cycle regulation and apoptosis .
  • Bind to Proteins : It interacts with specific proteins, potentially altering their conformation and activity. This binding can lead to enzyme inhibition or activation, impacting downstream signaling processes.

Antimicrobial Activity

Research indicates that compounds similar to 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide exhibit significant antimicrobial properties. For instance, derivatives within the imidazo[1,2-a]pyridine class have shown effectiveness against multidrug-resistant strains of bacteria and tuberculosis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as suggested by studies indicating that related compounds can inhibit inflammation-related signaling pathways (e.g., NF-κB) and reduce cytokine secretion .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide, a comparison with structurally similar compounds is beneficial.

Compound NameBiological ActivityIC50 Values
3-Bromo-6-methylimidazo[1,2-a]pyridineAntimicrobial, anti-tuberculosisIC50 ~ 10 nM
3-Bromo-5-(trifluoromethyl)imidazoAntimicrobialIC50 ~ 12 nM
6-Bromoimidazo[1,2-a]pyridineAnti-inflammatoryIC50 ~ 27.4 nM

Study on Antitubercular Activity

A study focusing on the antitubercular activity of imidazo[1,2-a]pyridine derivatives reported that compounds with similar structures significantly reduced bacterial loads in tuberculosis models. The findings suggest that these compounds could be further developed for treating resistant strains of TB due to their unique structural features enhancing lipophilicity and metabolic stability .

Neuroprotective Effects

Another line of research has explored the neuroprotective effects of imidazo derivatives. For example, certain compounds demonstrated the ability to inhibit apoptosis in neuronal cell lines by modulating mitochondrial pathways. This suggests potential applications in neurodegenerative diseases where apoptosis plays a critical role .

Q & A

Q. What are the key synthetic routes for 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of 2-aminopyridines with α-bromoketones or α-halocarbonyl compounds. For 3-bromo derivatives, bromination at the C3 position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Optimization involves varying solvents (e.g., DMF, THF), temperatures (60–100°C), and catalysts (e.g., Lewis acids like ZnCl₂) to improve yields . Computational reaction path searches (e.g., quantum chemical calculations) combined with statistical Design of Experiments (DoE) methodologies can systematically narrow down optimal conditions, reducing trial-and-error approaches .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Key techniques include:

  • 1H/13C NMR : Assign peaks based on characteristic shifts for the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.5–9.0 ppm) and the hydroxycarboximidamide group (δ 8.5–10.0 ppm for NH and OH protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • IR Spectroscopy : Identify functional groups like C=N (1650–1600 cm⁻¹) and N–H/O–H stretches (3300–3500 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns .

Q. What are the critical functional groups in this compound that influence its reactivity and bioactivity?

  • The imidazo[1,2-a]pyridine core provides π-conjugation and hydrogen-bonding sites, critical for interactions with biological targets like kinases .
  • The 3-bromo substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • The N'-hydroxycarboximidamide group acts as a metal-chelating moiety, potentially influencing antimicrobial or anticancer activity .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved pharmacological properties?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., CDK2, viral proteases) to prioritize analogs with stronger binding affinities .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate structural features (e.g., substituent electronegativity, steric bulk) with bioactivity data to design optimized derivatives .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to rule out protocol variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
  • Orthogonal Assays : Combine enzymatic inhibition studies with cell viability assays to confirm target-specific effects vs. off-target toxicity .

Q. How can reaction scalability and reproducibility be ensured for industrial translation?

  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy) to track reaction progress and impurities .
  • Membrane Separation Technologies : Purify intermediates using nanofiltration or chromatography to maintain high purity (>98%) at scale .
  • Kinetic Modeling : Develop rate equations to predict bottlenecks (e.g., catalyst deactivation) and optimize residence times .

Q. What are the challenges in studying structure-activity relationships (SAR) for halogenated imidazo[1,2-a]pyridines?

  • Regioselectivity : Bromine at C3 may sterically hinder modifications at adjacent positions, requiring directed ortho-metalation or protecting-group strategies .
  • Solubility : Hydrophobic halogenated cores often necessitate formulation with co-solvents (e.g., DMSO/PEG mixtures) for in vivo studies .
  • Metabolic Stability : Evaluate hepatic microsomal stability to identify susceptible sites (e.g., N-hydroxy groups prone to glucuronidation) .

Methodological Considerations

Q. How should researchers design experiments to balance efficiency and data robustness?

  • Fractional Factorial Designs : Screen multiple variables (e.g., temperature, catalyst loading) with minimal experiments to identify critical factors .
  • Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., yield vs. purity) using central composite designs .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions for new substrates .

Q. What advanced analytical techniques address purity challenges in halogenated heterocycles?

  • 2D NMR (e.g., HSQC, HMBC) : Resolve overlapping signals in complex mixtures .
  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry) : Quantify trace metal impurities from catalysts .
  • XPS (X-ray Photoelectron Spectroscopy) : Characterize surface composition in solid-state formulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

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